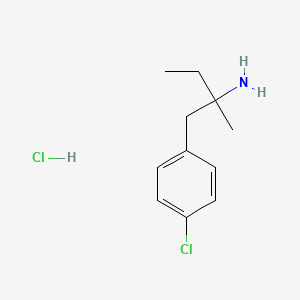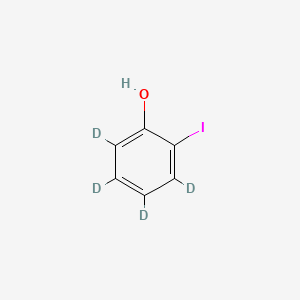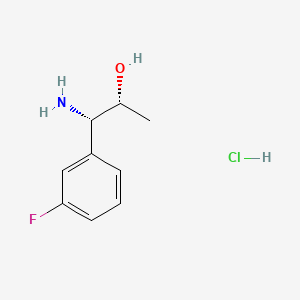
Lithium 5-chloro-1,3,4-thiadiazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium 5-chloro-1,3,4-thiadiazole-2-carboxylate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium 5-chloro-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of 5-chloro-1,3,4-thiadiazole-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The reaction conditions are generally mild, with the reaction temperature maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous processing techniques. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistent product quality and high yield.
Análisis De Reacciones Químicas
Types of Reactions
Lithium 5-chloro-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiadiazole ring can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The carboxylate group can participate in coupling reactions with other organic molecules, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Reagents such as coupling agents (e.g., EDC, DCC) and catalysts (e.g., palladium) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation or functionalization.
Aplicaciones Científicas De Investigación
Lithium 5-chloro-1,3,4-thiadiazole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in the development of new materials with unique electronic and optical properties.
Biological Research: It is used as a tool compound to study the biological activities of thiadiazole derivatives and their interactions with biomolecules.
Industrial Applications: The compound is used in the synthesis of other thiadiazole derivatives, which have applications in agriculture, pharmaceuticals, and other industries.
Mecanismo De Acción
The mechanism of action of lithium 5-chloro-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit enzymes such as cyclin-dependent kinases (CDKs) or other proteins involved in cell cycle regulation . The compound’s ability to form hydrogen bonds and hydrophobic interactions with key amino acid residues in the target proteins is crucial for its activity.
Comparación Con Compuestos Similares
Similar Compounds
Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate: Similar structure but with a methyl group instead of a chlorine atom.
Lithium 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate: Contains a trifluoromethyl group, which can significantly alter its chemical properties and biological activity.
Lithium 5-amino-1,3,4-thiadiazole-2-carboxylate:
Uniqueness
Lithium 5-chloro-1,3,4-thiadiazole-2-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making the compound a versatile intermediate for the synthesis of other derivatives.
Propiedades
Fórmula molecular |
C3ClLiN2O2S |
|---|---|
Peso molecular |
170.5 g/mol |
Nombre IUPAC |
lithium;5-chloro-1,3,4-thiadiazole-2-carboxylate |
InChI |
InChI=1S/C3HClN2O2S.Li/c4-3-6-5-1(9-3)2(7)8;/h(H,7,8);/q;+1/p-1 |
Clave InChI |
UXYCPJRJJNJFDK-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1(=NN=C(S1)Cl)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-4-[(E)-(4-methyl-3-nitrophenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14021025.png)










![Methyl(2-methyl-[1,1'-biphenyl]-4-yl)sulfane](/img/structure/B14021085.png)
![(R)-[1,4'-Bipiperidin]-3-OL](/img/structure/B14021097.png)

